

"N-Ethoxycarbonyl-5-nitro-o-toluidine" CAS number 16648-52-5 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethoxycarbonyl-5-nitro-o-toluidine*

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N-Ethoxycarbonyl-5-nitro-o-toluidine: A Comprehensive Technical Guide

CAS Number: 16648-52-5

This technical guide provides an in-depth overview of the core properties, synthesis, and available data for **N-Ethoxycarbonyl-5-nitro-o-toluidine**, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

N-Ethoxycarbonyl-5-nitro-o-toluidine, also known as ethyl (2-methyl-5-nitrophenyl)carbamate, is a solid organic compound. While some physical properties such as boiling point and specific solubility are not readily available in published literature, a summary of its key characteristics is presented below.

Table 1: Physicochemical Properties of **N-Ethoxycarbonyl-5-nitro-o-toluidine**

Property	Value	Source(s)
CAS Number	16648-52-5	N/A
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₄	[1]
Molecular Weight	224.22 g/mol	[1]
Physical State	Crystalline Powder	[1]
Color	White to light yellow-green	[1]
Melting Point	110 - 111 °C	[2]
Boiling Point	No data available	[3]
Solubility	No data available for specific solvents. Insoluble in water.	[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **N-Ethoxycarbonyl-5-nitro-o-toluidine**. The following data has been reported:

Table 2: Spectral Data for **N-Ethoxycarbonyl-5-nitro-o-toluidine**

Technique	Data
¹ H NMR (500 MHz, CDCl ₃)	δ 8.81 (s, 1H, HArom), 7.86 (dd, J = 8.3, 2.5 Hz, 1H, HArom), 7.30 (d, J = 8.3 Hz, 1H, HArom), 6.54 (s, 1H, NH), 4.28 (q, J = 7.3 Hz, 2H, CH ₂), 1.35 (t, J = 7.3 Hz, 3H, CH ₂ -CH ₃)
¹³ C NMR (150 MHz, CDCl ₃)	δ 153.5, 147.3, 137.2, 131.0, 118.5, 115.3, 62.1, 18.1, 14.7
Infrared (IR) (KBr disk)	3295, 2990, 1694, 1600, 1535, 1346, 1261, 1099, 1061 cm ⁻¹
High-Resolution Mass Spectrometry (HRMS-ESI)	m/z [M + Na] ⁺ calculated for C ₁₀ H ₁₂ N ₂ O ₄ Na: 247.07, found: 247.0691

Experimental Protocols

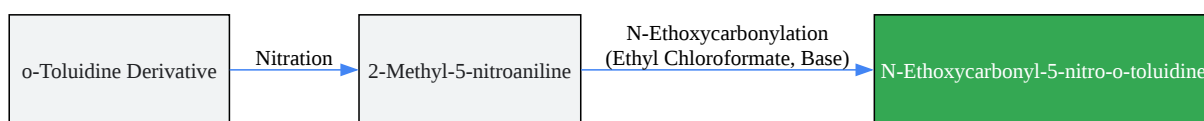
The synthesis of **N-Ethoxycarbonyl-5-nitro-o-toluidine** can be achieved through various routes. Two distinct methods are detailed below.

Classical Synthesis: Nitration followed by N-Ethoxycarbonylation

This traditional approach involves a two-step process starting from a toluidine derivative.

Experimental Procedure:

- **Nitration of o-Toluidine:** A protected derivative of o-toluidine is subjected to nitration using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 5-position. The reaction conditions must be carefully controlled to ensure the desired regioselectivity.
- **N-Ethoxycarbonylation:** The resulting 2-methyl-5-nitroaniline is then reacted with ethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the formation of the carbamate product. The crude product is then purified, typically by recrystallization.



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Caption: Classical synthesis workflow for **N-Ethoxycarbonyl-5-nitro-o-toluidine**.

Palladium-Catalyzed Cross-Coupling Synthesis

A more modern approach utilizes a palladium-catalyzed cross-coupling reaction.

Experimental Procedure (General Procedure A1):

- **Reaction Setup:** In a reaction vessel, combine 2-bromo-4-nitrotoluene (1 equivalent), the palladium catalyst precursor $[(\pi\text{-allyl})\text{PdCl}]_2$ (0.58 mol%), and the ligand cBRIDP (2.13 mol%).
- **Reagent Addition:** Add the appropriate carbamate source and a suitable base.
- **Reaction Conditions:** The reaction mixture is typically stirred at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 24 hours).
- **Workup and Purification:** Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure **N-Ethoxycarbonyl-5-nitro-o-toluidine**.



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- To cite this document: BenchChem. ["N-Ethoxycarbonyl-5-nitro-o-toluidine" CAS number 16648-52-5 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096837#n-ethoxycarbonyl-5-nitro-o-toluidine-cas-number-16648-52-5-properties\]](https://www.benchchem.com/product/b096837#n-ethoxycarbonyl-5-nitro-o-toluidine-cas-number-16648-52-5-properties)

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